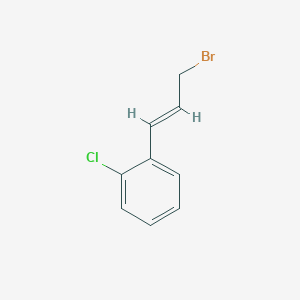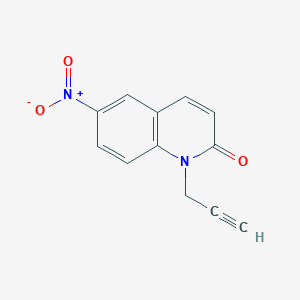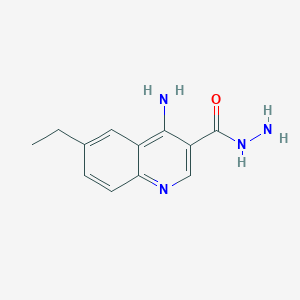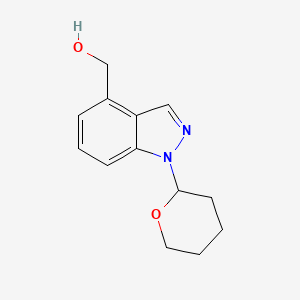
7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid: is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring aromatic compounds found in many plants and are known for their pleasant fragrance and potential therapeutic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid typically involves the condensation of 3-(Dimethylamino)phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous zinc chloride. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, optical brighteners, and fluorescent probes. Its fluorescence properties make it suitable for applications in imaging and diagnostics .
Mecanismo De Acción
The mechanism of action of 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 7-Amino-2-oxo-2H-chromene-3-carboxylic acid
Comparison: Compared to these similar compounds, 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s fluorescence and biological activity, making it more suitable for specific applications in research and industry .
Propiedades
Número CAS |
122607-15-2 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
7-(dimethylamino)-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-13(2)8-4-3-7-5-9(11(14)15)12(16)17-10(7)6-8/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
UDMURVSWYOLZAU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)



![N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B11876282.png)






